Cas no 65365-16-4 (Z-3-(2-naphthyl)-L-alanine)

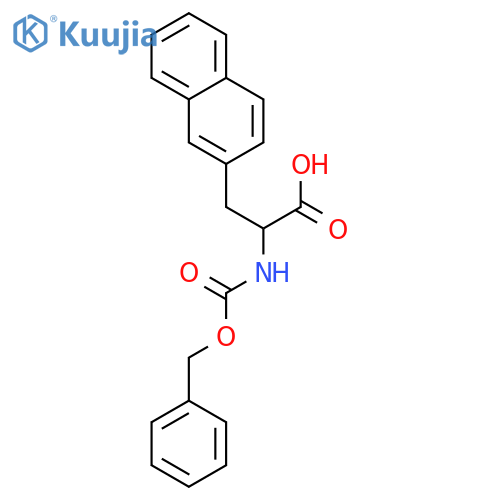

Z-3-(2-naphthyl)-L-alanine structure

商品名:Z-3-(2-naphthyl)-L-alanine

Z-3-(2-naphthyl)-L-alanine 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenepropanoicacid, a-[[(phenylmethoxy)carbonyl]amino]-,(aS)-

- 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid

- Z-2-nal-oh

- Z-3-(2-Naphthyl)-L-alanine

- Z-L-2-Nal-OH

- (S)-N-Cbz-2-naphthylalanine

- 2-{[(benzyloxy)carbonyl]amino}-3-naphthalen-2-ylpropanoic acid

- 2-Naphthalenepropanoicacid,a-[[(phenylmethoxy)carbonyl]amino]-,(S)

- L-N-benzyloxycarbonyl-3-(2-naphthyl)alanine

- N-(benzyloxycarbonyl)-3-(2-naphthyl)-L-alanine

- N-benzyloxycarbonyl-L-2-naphthylalanine

- N-Cbz-L-(2-naphthyl)alanine

- 65365-16-4

- (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(NAPHTHALEN-2-YL)PROPANOIC ACID

- XBRPIBMAJOTVHG-IBGZPJMESA-N

- AKOS025289401

- CS-0130333

- (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(NAPHTHALEN-2-YL)PROPANOIC ACID

- DS-9762

- EN300-6747524

- FD10537

- 2-Naphthalenepropanoicacid,a-[[(phenylmethoxy)carbonyl]amino]-,(as)-

- SCHEMBL4634963

- Z-Ala(2-Naph)-OH

- MFCD00063338

- (2S)-3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid

- HY-W088147

- Z-3-(2-naphthyl)-L-alanine

-

- MDL: MFCD00063338

- インチ: InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1

- InChIKey: XBRPIBMAJOTVHG-IBGZPJMESA-N

- ほほえんだ: O=C(O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(OCC3=CC=CC=C3)=O

計算された属性

- せいみつぶんしりょう: 349.13100

- どういたいしつりょう: 349.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 密度みつど: 1.275±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (7.7E-3 g/L) (25 ºC),

- PSA: 75.63000

- LogP: 4.15280

Z-3-(2-naphthyl)-L-alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6747524-0.25g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

65365-16-4 | 0.25g |

$354.0 | 2023-05-23 | ||

| Enamine | EN300-6747524-0.1g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

65365-16-4 | 0.1g |

$339.0 | 2023-05-23 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZP422-1g |

Z-3-(2-naphthyl)-L-alanine |

65365-16-4 | 97% | 1g |

130.0CNY | 2021-07-14 | |

| Chemenu | CM141170-5g |

(S)-2-(((benzyloxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid |

65365-16-4 | 95% | 5g |

$122 | 2021-06-09 | |

| TRC | Z234075-500mg |

Z-3-(2-naphthyl)-L-alanine |

65365-16-4 | 500mg |

$ 390.00 | 2022-06-02 | ||

| Enamine | EN300-6747524-5.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

65365-16-4 | 5g |

$1115.0 | 2023-05-23 | ||

| Enamine | EN300-6747524-1.0g |

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |

65365-16-4 | 1g |

$385.0 | 2023-05-23 | ||

| Aaron | AR00EC27-5g |

Z-2-Nal-OH |

65365-16-4 | 95% | 5g |

$19.00 | 2025-01-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296712A-5g |

Z-3-(2-naphthyl)-L-alanine, |

65365-16-4 | 5g |

¥10830.00 | 2023-09-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9280-100mg |

(2S)-2-(benzyloxycarbonylamino)-3-(2-naphthyl)propanoic acid |

65365-16-4 | 95% | 100mg |

¥461.0 | 2024-04-18 |

Z-3-(2-naphthyl)-L-alanine 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

65365-16-4 (Z-3-(2-naphthyl)-L-alanine) 関連製品

- 1161-13-3(Z-Phe-OH)

- 1164-16-5(Z-Tyr-OH)

- 3588-57-6(2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid)

- 176794-80-2(Z-p-Phenyl-D-phenylalanine)

- 127862-89-9(Z-HOMOPHE-OH)

- 19887-32-2(N-Ethoxycarbonyl-L-Phenylalanine)

- 35909-92-3((S)-Methyl 3-(Benzyloxycarbonylamino)-3-phenylpropanoate)

- 270568-72-4(Z-p-Phenyl-L-phenylalanine)

- 2448-45-5(((Benzyloxy)carbonyl)-D-phenylalanine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65365-16-4)Z-3-(2-naphthyl)-L-alanine

清らかである:99%

はかる:1.0g

価格 ($):178.0